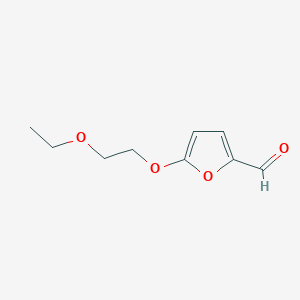
Ethyl (I(2)S)-I(2)-amino-2-pyridinepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of alanine, where the amino group is substituted with a pyridin-2-yl group. This compound is of interest in various fields, including pharmaceutical chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available and cost-effective, making the industrial production economically viable .
化学反応の分析
Types of Reactions
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield primary amines .
科学的研究の応用
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Uniqueness
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
457059-39-1 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl (3S)-3-amino-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-6,8H,2,7,11H2,1H3/t8-/m0/s1 |
InChIキー |
USADZNHVKXZURN-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=N1)N |
正規SMILES |
CCOC(=O)CC(C1=CC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


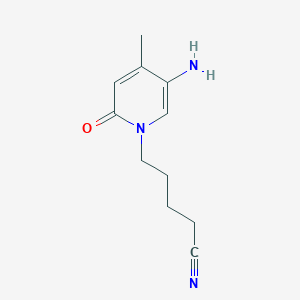
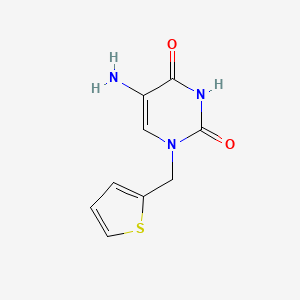
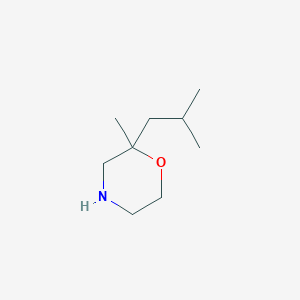
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
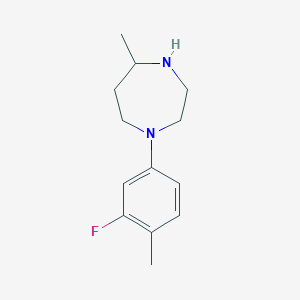
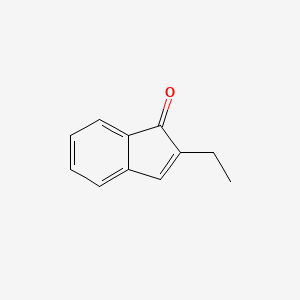
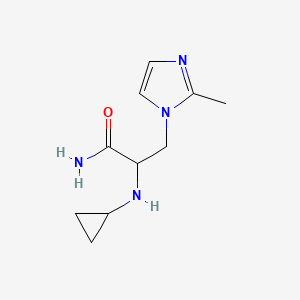

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
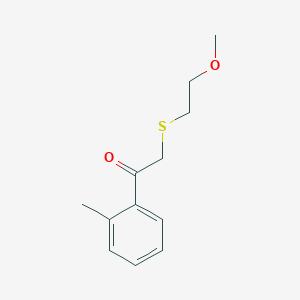
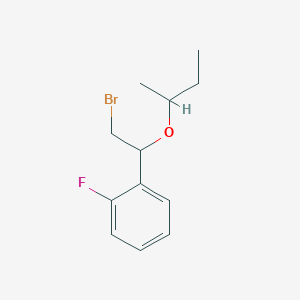
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
